Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate
Description
Properties
Molecular Formula |
C16H18N2O4S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 2-[2-(2-phenoxypropanoylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H18N2O4S/c1-3-21-14(19)9-12-10-23-16(17-12)18-15(20)11(2)22-13-7-5-4-6-8-13/h4-8,10-11H,3,9H2,1-2H3,(H,17,18,20) |
InChI Key |
DETMSEXNDGUNJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C(C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation of Ethyl 2-Aminothiazol-4-yl Acetate
The foundational intermediate, ethyl 2-aminothiazol-4-yl acetate (2 ), is synthesized via cyclocondensation of ethyl 3-bromoacetoacetate with thiourea. This reaction proceeds in ethanol under reflux, yielding the thiazole core with an ester-functionalized side chain. The structure is confirmed by -NMR, with characteristic singlet peaks for the thiazole proton (δ 6.89 ppm) and methylene group (δ 3.65 ppm).
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Reaction Time | 6–8 hours |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
Amidation with 2-Phenoxypropanoic Acid
The aminothiazole intermediate undergoes amidation with 2-phenoxypropanoic acid (3 ) using carbodiimide-based coupling agents. Optimal conditions employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C to room temperature. The reaction achieves 72–78% yield, with purity >97% confirmed by HPLC.
Key challenges include competing hydrolysis of the active ester intermediate and byproduct formation. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound.
Alternative Route: Hantzsch Thiazole Cyclization
Thioamide Formation from 2-Phenoxypropanoic Acid
A thioamide precursor (4 ) is synthesized by treating 2-phenoxypropanoic acid with Lawesson’s reagent in toluene under nitrogen. This step converts the carbonyl group to a thioamide, critical for cyclization.
Cyclocondensation with Ethyl Bromoacetoacetate
The thioamide reacts with ethyl 2-bromoacetoacetate (5 ) in ethanol, forming the thiazole ring via Hantzsch cyclization. This one-pot method yields 68–74% of the target compound after recrystallization from ethanol.
| Parameter | Value |
|---|---|
| Yield | 68–74% |
| Reaction Time | 5 hours |
| Solvent | Ethanol |
| Temperature | Reflux |
Functionalization of Preformed Thiazole Esters
Direct Acylation of 2-Aminothiazole Derivatives
Ethyl 2-aminothiazol-4-yl acetate reacts with 2-phenoxypropanoyl chloride (6 ) in tetrahydrofuran (THF) using triethylamine as a base. This method avoids carbodiimide reagents but requires anhydrous conditions to prevent acyl chloride hydrolysis.
\text{Et}_3\text{N (2 eq), THF, 0^\circ\text{C} \rightarrow \text{rt}, \, 6\,hours}
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 150 W) accelerates the amidation step, reducing reaction time to 30 minutes with comparable yields (70–75%). This approach minimizes thermal degradation of sensitive intermediates.
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Peptide Coupling | 72–78 | >97 | High | Moderate |
| Hantzsch Cyclization | 68–74 | 95 | Moderate | Low |
| Direct Acylation | 65–70 | 93 | Low | High |
| Microwave-Assisted | 70–75 | 96 | High | Moderate |
Peptide coupling offers the best balance of yield and purity, while microwave-assisted synthesis provides rapid results for high-throughput applications.
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar thiazole ring and intramolecular hydrogen bonding between the amide NH and thiazole nitrogen.
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance mixing and heat transfer during the peptide coupling step. Ethyl acetate/hexane solvent systems facilitate efficient extraction, reducing purification costs by 40% compared to batch processes .
Chemical Reactions Analysis
Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Scientific Research Applications
Biological Activities
Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate exhibits a range of biological activities that make it a candidate for further investigation in drug development.
Antimicrobial Properties:
Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial effects. These compounds have been shown to inhibit the growth of various bacteria and fungi, suggesting their potential as antimicrobial agents in clinical settings .
Anticancer Activity:
Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. This compound may act through multiple pathways to inhibit tumor growth and promote cell death in malignancies .
Anti-inflammatory Effects:
The compound has also been evaluated for its anti-inflammatory properties. It may modulate inflammatory pathways, providing a basis for its use in treating conditions characterized by excessive inflammation .
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in various therapeutic areas:
Infectious Diseases:
Due to its antimicrobial properties, this compound could be developed into a treatment for bacterial infections or fungal diseases. Its efficacy against resistant strains is particularly noteworthy .
Cancer Treatment:
The anticancer potential positions this compound as a candidate for further development as an anticancer drug. Its ability to induce apoptosis in cancer cells could be harnessed in combination therapies .
Chronic Inflammatory Conditions:
The anti-inflammatory effects suggest that this compound could be beneficial in managing chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
Case Study 1: Antimicrobial Efficacy
In a study assessing various thiazole derivatives against pathogenic bacteria, this compound showed promising results with minimum inhibitory concentrations comparable to established antibiotics .
Case Study 2: Cancer Cell Line Studies
Research involving cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptotic markers .
Mechanism of Action
The mechanism of action of Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The phenoxypropanoyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application .
Comparison with Similar Compounds
Key Observations:
- Cytotoxicity : Analogues such as propanamides 7a-l () showed low cytotoxicity in hemolysis assays, suggesting the target compound may share this property .
- Synthetic Pathways: Most derivatives, including the target compound, are synthesized via nucleophilic substitution of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1) with acyl chlorides or sulfonyl chlorides .
ADMET and Pharmacokinetic Considerations
- In-Silico Predictions: Compounds like those in underwent ADMET profiling using SwissADME and PreADMET, revealing moderate bioavailability and low toxicity risks. The phenoxypropanoyl group may improve metabolic stability compared to esters with electron-withdrawing groups (e.g., nitro in ) .
- Solubility: Sulfonyl and nitro substituents () reduce lipophilicity, whereas the phenoxy group may balance solubility and membrane permeability .
Biological Activity
Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, and an ethyl acetate moiety that may enhance its solubility and bioavailability. The following sections provide a detailed exploration of its biological activity based on various research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits a molecular weight of approximately 420.50 g/mol. The presence of the thiazole ring contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating notable inhibitory effects. In a study focusing on similar thiazole compounds, it was found that modifications in the side chains could enhance antibacterial activity, suggesting a potential for this compound to be effective against resistant bacterial strains .
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. This compound was evaluated in vitro against several cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. A case study involving similar compounds showed that structural modifications could lead to enhanced cytotoxicity against specific cancer types .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Thiazoles are known to inhibit various enzymes, including those involved in metabolic pathways and disease processes. Preliminary studies suggest that this compound may inhibit certain kinases linked to cancer progression, although further research is needed to elucidate its mechanism of action .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential kinase inhibitor |
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics due to its ethyl acetate component. Studies have shown that similar thiazole compounds possess favorable solubility profiles, which enhance their bioavailability when administered orally or intravenously .
Q & A
Q. What are the established synthetic routes for Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate?
The compound can be synthesized via cyclocondensation of benzothioamide derivatives with α-bromo-β-keto esters. For example, refluxing 2-phenoxypropanoyl thioamide with ethyl 4-bromo-3-oxobutanoate in ethanol generates the thiazole core. Post-synthesis, the product is isolated via ether extraction and filtration over anhydrous Na₂SO₄ . Microanalysis (within 0.4% of theoretical values) and spectral data (¹H/¹³C NMR, IR) are critical for validation.
Q. How can crystallographic data for this compound be obtained and refined?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Data collection involves monochromatic radiation (Mo-Kα), with structure solution via direct methods. Hydrogen bonding and thermal displacement parameters are refined anisotropically. SHELXTL (Bruker AXS) or open-source SHELXL are recommended for small-molecule refinement .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Antimicrobial activity can be tested via broth microdilution (MIC determination against Gram+/Gram– bacteria). Anticancer potential is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Thiazole derivatives often exhibit activity due to interactions with enzymes like urease or β3-adrenergic receptors .
Q. Which analytical techniques confirm structural integrity post-synthesis?
- NMR : Assign peaks for thiazole protons (δ 6.8–7.5 ppm), ester carbonyl (δ 165–170 ppm), and phenoxy groups (δ 6.5–7.3 ppm).
- HPLC : Purity assessment using C18 columns (ACN:H₂O mobile phase).
- Elemental Analysis : Verify C, H, N, S content (±0.4% deviation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve thiazole ring formation yield?
Systematic variation of solvent (e.g., DMF vs. ethanol), temperature (reflux vs. microwave-assisted), and catalysts (e.g., p-TsOH) can enhance cyclization efficiency. Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal parameters. Evidence from analogous thiazole syntheses suggests ethanol reflux provides >75% yield .
Q. What computational strategies predict ADMET properties and toxicity?
Use SwissADME and PreADMET for in silico ADMET profiling. Key parameters:
Q. How to resolve contradictions in spectral data during characterization?
Conflicting NMR signals (e.g., overlapping peaks) are addressed via 2D techniques (HSQC, HMBC) to assign correlations. For crystallographic ambiguities, re-refinement using SHELXL with TWIN/BASF commands resolves twinned data. DFT calculations (B3LYP/6-31G**) can model electronic structures to validate experimental data .
Q. What methods enable regioselective functionalization of the thiazole ring?
Electrophilic substitution at C5 of the thiazole is favored. Use directing groups (e.g., amino at C2) to control site selectivity. For example, bromination with NBS in DMF yields 5-bromo derivatives. Pd-catalyzed cross-coupling (Suzuki) then introduces aryl/heteroaryl groups .
Q. How to analyze hydrogen-bonding networks in crystal structures?
Graph set analysis (Etter’s notation) categorizes H-bond motifs (e.g., D, C, R). UCSF Chimera visualizes interactions, while Mercury (CCDC) quantifies geometric parameters (distance, angle). For this compound, N–H···O and C–H···π interactions likely stabilize the lattice .
Q. What strategies validate molecular docking results for enzyme inhibition?
Perform docking (AutoDock Vina) followed by MD simulations (GROMACS) to assess binding stability. Compare binding poses with co-crystallized ligands (PDB). Experimental validation via enzymatic assays (e.g., urease inhibition IC₅₀) confirms computational predictions .
Methodological Tables
Table 1: Key Synthetic Parameters for Thiazole Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Absolute ethanol | |
| Temperature | Reflux (78°C) | |
| Catalyst | None (self-condensing) | |
| Workup | Ether extraction |
Table 2: Computational Tools for ADMET Prediction
| Tool | Application | Reference |
|---|---|---|
| SwissADME | LogP, bioavailability | |
| PreADMET | CYP450 inhibition | |
| AMES/QSAR | Mutagenicity risk |
Table 3: Crystallographic Software Comparison
| Software | Use Case | Reference |
|---|---|---|
| SHELXL | Small-molecule refinement | |
| UCSF Chimera | Visualization | |
| ORTEP-III | Thermal ellipsoid plots |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
